![molecular formula C5H7FO2 B13458370 rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid: is a chemical compound characterized by the presence of a fluorocyclopropyl group attached to an acetic acid moiety
Preparation Methods
The synthesis of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Acetic Acid Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can be compared with other similar compounds, such as:
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]acetic acid: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.
rac-2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]acetic acid: The presence of a phenyl group instead of a cyclopropyl group can lead to different chemical and biological properties.
rac-2-[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]acetic acid:
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7FO2 |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
2-[(1R,2R)-2-fluorocyclopropyl]acetic acid |
InChI |
InChI=1S/C5H7FO2/c6-4-1-3(4)2-5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
ZPXAHTIQEUCDFS-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)CC(=O)O |
Canonical SMILES |
C1C(C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
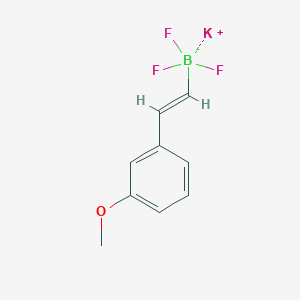
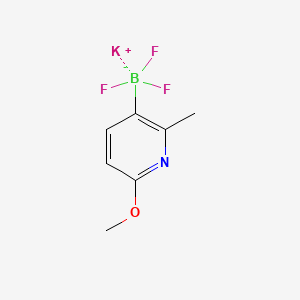
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
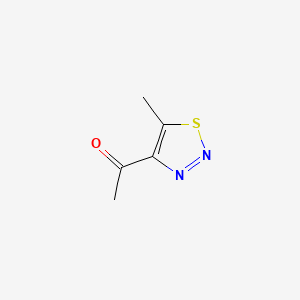
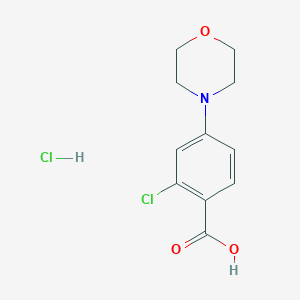

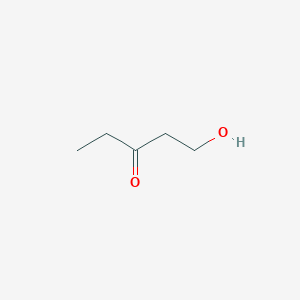

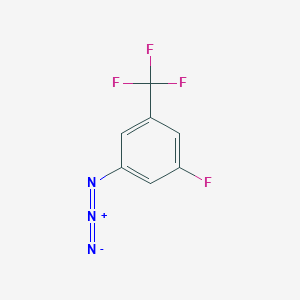

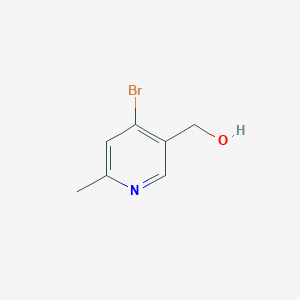
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
